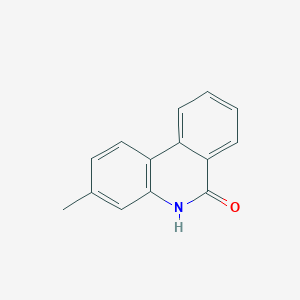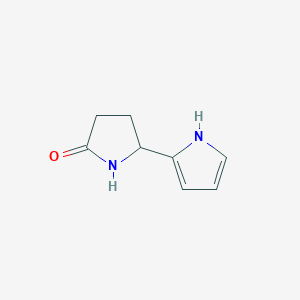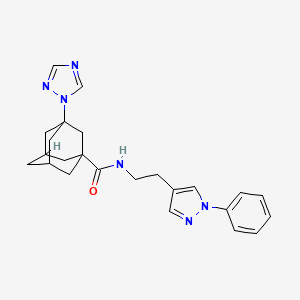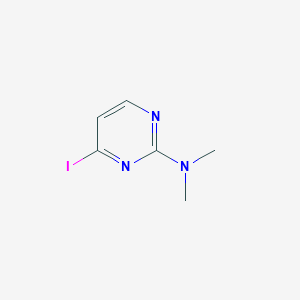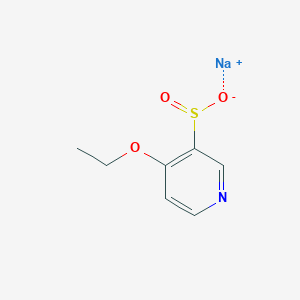
Sodium 4-ethoxypyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-ethoxypyridine-3-sulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is known for its versatility and reactivity, making it a valuable building block in organic synthesis. It is often used as a sulfonylating agent, contributing to the formation of various sulfur-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-ethoxypyridine-3-sulfinate typically involves the reaction of 4-ethoxypyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt.
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product, making them suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-ethoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products:
- Sulfonic acids
- Thiols
- Sulfonamides
- Sulfones
Wissenschaftliche Forschungsanwendungen
Sodium 4-ethoxypyridine-3-sulfinate has a wide range of applications in scientific research:
- Chemistry: It is used as a sulfonylating agent in the synthesis of various organosulfur compounds, including sulfones and sulfonamides .
- Biology: It is employed in the modification of biomolecules, aiding in the study of biological processes.
- Medicine: It has potential applications in drug development, particularly in the synthesis of sulfonamide-based drugs.
- Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
Wirkmechanismus
The mechanism of action of sodium 4-ethoxypyridine-3-sulfinate involves its ability to act as a nucleophile, participating in various substitution reactions. It targets electrophilic centers in molecules, facilitating the formation of new chemical bonds. The sulfonyl group in the compound plays a crucial role in its reactivity, enabling the formation of stable products.
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 4-ethoxypyridine-3-sulfinate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to other sulfinates. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C7H8NNaO3S |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
sodium;4-ethoxypyridine-3-sulfinate |
InChI |
InChI=1S/C7H9NO3S.Na/c1-2-11-6-3-4-8-5-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
QULVXZXNCYGQMU-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=C(C=NC=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
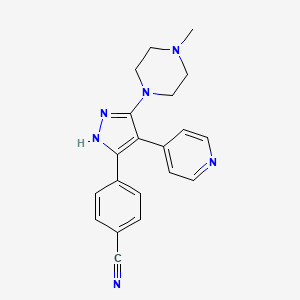
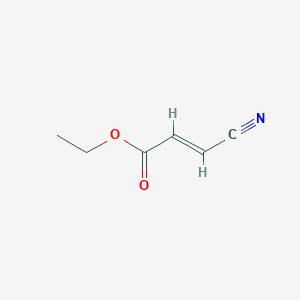
![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
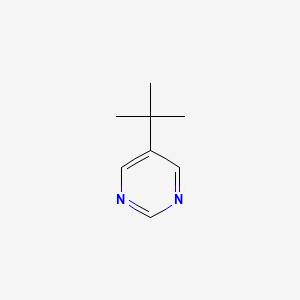

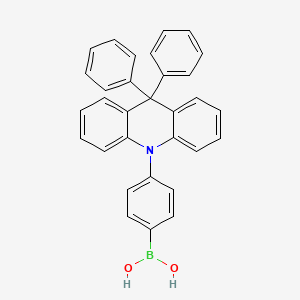
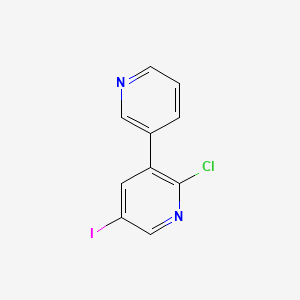
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
